Product packaging for 1-(Ethylamino)naphthalen-2-ol(Cat. No.:CAS No. 111974-12-0)

1-(Ethylamino)naphthalen-2-ol

Cat. No.: B14322097
CAS No.: 111974-12-0
M. Wt: 187.24 g/mol
InChI Key: WXXZORJPBJRBRL-UHFFFAOYSA-N
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Description

1-(Ethylamino)naphthalen-2-ol is a chemical compound featuring a naphthalene ring system substituted with an ethylamino group at the 1-position and a hydroxyl group at the 2-position. This structure classifies it as an amino naphthol, a scaffold of significant interest in synthetic and medicinal chemistry. The molecule integrates both hydrogen bond donor and acceptor sites, which can be crucial for molecular recognition and self-assembly processes. The naphthalene core provides a rigid, planar structure that can engage in pi-pi stacking interactions, while the amine and hydroxyl groups offer sites for further chemical modification or coordination. Compounds based on the naphthalen-2-ol structure are frequently utilized as key intermediates and building blocks in organic synthesis. They can be employed in the construction of more complex molecular architectures, such as dyes , ligands for catalysts, or fluorescent probes. Researchers might explore its properties for applications in material science, including the development of organic semiconductors or metal-organic frameworks. In a biochemical context, similar structures are often investigated for their potential interactions with proteins or nucleic acids. This product is intended for research and laboratory use only. It is not intended for diagnostic or therapeutic purposes, or for use in humans or animals. Researchers should consult the Safety Data Sheet (SDS) prior to handling and use all appropriate personal protective equipment. Specific hazards for this compound are not fully classified, but general precautions for handling laboratory chemicals should be observed .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H13NO B14322097 1-(Ethylamino)naphthalen-2-ol CAS No. 111974-12-0

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

111974-12-0

Molecular Formula

C12H13NO

Molecular Weight

187.24 g/mol

IUPAC Name

1-(ethylamino)naphthalen-2-ol

InChI

InChI=1S/C12H13NO/c1-2-13-12-10-6-4-3-5-9(10)7-8-11(12)14/h3-8,13-14H,2H2,1H3

InChI Key

WXXZORJPBJRBRL-UHFFFAOYSA-N

Canonical SMILES

CCNC1=C(C=CC2=CC=CC=C21)O

Origin of Product

United States

Advanced Spectroscopic and Structural Characterization of 1 Ethylamino Naphthalen 2 Ol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic compounds. By probing the magnetic properties of atomic nuclei, NMR provides a detailed picture of the molecular framework.

¹H NMR spectroscopy provides information about the number, environment, and connectivity of hydrogen atoms in a molecule. In derivatives of 1-(Ethylamino)naphthalen-2-ol, the aromatic protons of the naphthalene (B1677914) ring typically appear as a complex multiplet in the downfield region of the spectrum. For instance, in a derivative, these aromatic protons can be observed in the range of δ 7.93–6.93 ppm. mdpi.com The proton of the hydroxyl group (-OH) often presents as a broad singlet, the chemical shift of which can be influenced by solvent and concentration. The protons of the ethylamino group give rise to characteristic signals: a quartet for the methylene (B1212753) (-CH2-) group and a triplet for the methyl (-CH3) group, with their chemical shifts and coupling constants providing insight into the adjacent chemical environment. For example, in one derivative, the methine proton of an ethylamino group appears as a multiplet at δ 4.39–4.34 ppm, while the methyl protons are a doublet at δ 1.38 ppm. mdpi.com

Table 1: Illustrative ¹H NMR Spectral Data for a Derivative of this compound

Functional Group Chemical Shift (δ, ppm) Multiplicity
Aromatic-H 7.93–6.93 Multiplet
CH (methine) 5.65 Singlet
CH (of ethylamino) 4.39–4.34 Multiplet
NH 2.50–2.40 Multiplet
CH₃ (of ethylamino) 1.38 Doublet

Data sourced from a study on 1-[(1S)-(4-Fluorophenyl)-((1′S)-1′-naphthalen-1-yl-ethylamino)-methyl]-naphthalen-2-trifluoromethanesulfonate. mdpi.com

¹³C NMR spectroscopy complements ¹H NMR by providing data on the carbon skeleton of a molecule. The naphthalene ring carbons typically show a series of signals in the aromatic region (δ 110-160 ppm). The carbon attached to the hydroxyl group (C-2) and the carbon attached to the ethylamino group (C-1) can be specifically assigned. The ethyl group carbons appear in the aliphatic region of the spectrum. For a derivative, the carbon attached to the fluorine atom shows a characteristic doublet due to C-F coupling (¹J = 246 Hz). mdpi.com The various aromatic carbons of the naphthalene and other aryl moieties in derivatives can resonate across a wide range from δ 115.1 to 145.9 ppm. mdpi.com

Table 2: Representative ¹³C NMR Spectral Data for a Derivative of this compound

Carbon Environment Chemical Shift (δ, ppm)
C-F (aromatic) 161.7 (d, ¹J= 246 Hz)
Aromatic-C 115.1–145.9
CH (methine) 55.0
CH (of ethylamino) 51.6–51.4 (broad)
CH₃ (of ethylamino) 24.7

Data sourced from a study on 1-[(1S)-(4-Fluorophenyl)-((1′S)-1′-naphthalen-1-yl-ethylamino)-methyl]-naphthalen-2-trifluoromethanesulfonate. mdpi.com

For chiral derivatives of this compound, advanced NMR techniques such as Nuclear Overhauser Effect (NOE) spectroscopy are crucial for determining the relative stereochemistry. NOE experiments reveal through-space interactions between protons, which can help to establish the spatial arrangement of substituents. ipb.pt The magnitude of vicinal coupling constants (³J) between protons on adjacent carbons can also provide stereochemical information, with different values often observed for cis and trans isomers. ipb.pt Two-dimensional (2D) NMR techniques like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are invaluable for unambiguously assigning all proton and carbon signals, especially in complex derivatives. ipb.ptyoutube.com These techniques establish correlations between protons and carbons that are separated by one, two, or three bonds, allowing for a complete and accurate structural elucidation. ipb.ptyoutube.com

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, allowing for the determination of the molecular formula. For instance, the calculated mass for a derivative of this compound, C₃₀H₂₃F₄NO₃SNa [M+Na]⁺, was 576.1232, with the found mass being 576.1240, confirming its elemental composition. mdpi.com

The fragmentation pattern observed in the mass spectrum provides valuable structural information. Characteristic fragmentation pathways for related structures like aliphatic amines and alcohols often involve α-cleavage, where the bond adjacent to the heteroatom is broken. libretexts.org For amines, this results in the formation of a resonance-stabilized, nitrogen-containing cation. libretexts.org Another common fragmentation pathway for alcohols is dehydration, leading to the loss of a water molecule. libretexts.org The "nitrogen rule" in mass spectrometry, which states that a compound with an odd number of nitrogen atoms will have an odd molecular weight, can be a useful initial indicator for the presence of the amino group. libretexts.org

Vibrational Spectroscopy: Infrared (IR) Analysis

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to the vibrations of its chemical bonds. studymind.co.ukmegalecture.com This technique is particularly useful for identifying the presence of specific functional groups. In the IR spectrum of this compound and its derivatives, characteristic absorption bands are expected. A broad band in the region of 3200-3600 cm⁻¹ is indicative of the O-H stretching vibration of the hydroxyl group. studymind.co.uk The N-H stretching vibration of the secondary amine typically appears in a similar region, often as a sharper peak. The C-H stretching vibrations of the aromatic naphthalene ring and the aliphatic ethyl group are observed around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively. The C=C stretching vibrations of the aromatic ring give rise to absorptions in the 1450-1600 cm⁻¹ region. Finally, the C-O and C-N stretching vibrations are expected in the fingerprint region, typically between 1000 and 1300 cm⁻¹.

Table 3: General IR Absorption Ranges for Functional Groups in this compound

Functional Group Bond Vibration Typical Wavenumber (cm⁻¹)
Hydroxyl O-H stretch 3200–3600 (broad)
Amine N-H stretch 3300–3500
Aromatic C-H stretch 3000–3100
Aliphatic C-H stretch 2850–2960
Aromatic C=C stretch 1450–1600
Alcohol/Phenol C-O stretch 1000–1260
Amine C-N stretch 1020–1250

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. bioglobax.commsu.edu The naphthalene ring system is a strong chromophore, and its derivatives exhibit characteristic absorption bands in the UV region. The absorption of UV or visible light by organic molecules is restricted to functional groups (chromophores) that contain valence electrons of low excitation energy. uobabylon.edu.iq The UV-Vis spectrum of this compound and its derivatives is dominated by π → π* transitions of the aromatic system. uobabylon.edu.iq The position and intensity of these absorption maxima can be influenced by the substituents on the naphthalene ring and the solvent used. For example, a distyryl naphthalene derivative containing an amino group exhibited UV-Vis absorption in the range of 403–417 nm. rsc.org The electronic spectra of naphthalene and its derivatives are complex, and theoretical calculations are often employed to aid in the interpretation of the observed transitions. nasa.gov The spectra are typically presented as a plot of absorbance versus wavelength, with the absorption bands indicating the presence of chromophore groups. upi.edu

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography stands as a definitive method for the unambiguous determination of the three-dimensional atomic arrangement in the solid state. This powerful technique provides precise data on bond lengths, bond angles, and intermolecular interactions, which are fundamental to understanding the structure-property relationships of crystalline materials. For this compound and its derivatives, X-ray crystallography has been pivotal in elucidating their molecular conformations, stereochemistry, and the subtle forces that govern their packing in the crystal lattice.

Detailed research findings from X-ray diffraction studies have offered significant insights into the structural nuances of various derivatives. For instance, the investigation of complex aminobenzylnaphthols, which can be synthesized via the Betti reaction, has been a subject of interest due to their potential as chiral intermediates in asymmetric synthesis. mdpi.com

A key example is the structural analysis of 1-[(1S)-(4-Fluorophenyl)-((1′S)-1′-naphthalen-1-yl-ethylamino)-methyl]-naphthalen-2-ol , a derivative of this compound. An X-ray diffraction experiment was crucial in confirming the absolute configuration of its stereogenic centers. mdpi.com The crystal structure of this compound revealed the presence of an intramolecular O-H···N hydrogen bond, a significant feature influencing its conformation. mdpi.com The subsequent triflation of this aminobenzylnaphthol yields the corresponding (S,S)-triflate, another important intermediate whose structure has been considered. mdpi.comresearchgate.net

The influence of substituents on the crystal packing has been explored through the synthesis and crystallographic analysis of related aminobenzylnaphthols. Studies on (S,S)-1-{(4-methylphenyl)[(1-phenylethyl)amino]methyl}naphthalen-2-ol and (S,S)-1-{(4-methoxyphenyl)[(1-phenylethyl)amino]methyl}naphthalen-2-ol have highlighted the role of non-covalent interactions, such as C-H···π interactions, in the assembly of the aromatic units within the crystal. researchgate.net

In a different class of derivatives, the crystal structure of 1-[(4-{[(2-Oxo-1,2-dihydronaphthalen-1-ylidene)methyl]amino}anilino)methylidene]naphthalen-2(1H)-one dihydrate , a Schiff base, has been determined. iucr.org This compound crystallizes with an imposed inversion center and exists as the keto-amino tautomer, which is stabilized by a strong intramolecular N—H⋯O hydrogen bond. iucr.org The crystal packing is further characterized by O—H⋯O hydrogen bonds involving water molecules, leading to the formation of infinite columns. These columns are additionally stabilized by π–π interactions between parallel Schiff base molecules. iucr.org

The crystallographic data for this Schiff base derivative are summarized in the table below.

Table 1: Crystallographic Data for 1-[(4-{[(2-Oxo-1,2-dihydronaphthalen-1-ylidene)methyl]amino}anilino)methylidene]naphthalen-2(1H)-one dihydrate

Data sourced from IUCr Journals. iucr.org

ParameterValue
Chemical Formula C₂₈H₂₀N₂O₂·2H₂O
Molecular Weight 452.49
Crystal System Monoclinic
Space Group P 2₁/c
a (Å) 17.4222 (11)
b (Å) 4.4686 (5)
c (Å) 15.9374 (10)
β (°) 116.30 (1)
Volume (ų) 1112.3 (2)
Z 2
Radiation Mo Kα
Temperature (K) 298

Reactivity and Reaction Mechanisms of 1 Ethylamino Naphthalen 2 Ol

Nucleophilic Addition Reactions Involving the Amino and Hydroxyl Groups

The amino and hydroxyl groups of 1-(Ethylamino)naphthalen-2-ol possess lone pairs of electrons, rendering them effective nucleophiles. These groups can readily attack electron-deficient centers, most notably the carbon atom of carbonyl groups in aldehydes and ketones.

The general mechanism for nucleophilic addition begins with the attack of the nucleophile (either the nitrogen of the amino group or the oxygen of the hydroxyl group) on the electrophilic carbonyl carbon. numberanalytics.com This step forms a tetrahedral intermediate. numberanalytics.com Depending on the reaction conditions and the stability of the intermediate, it can then be protonated to form the final addition product. numberanalytics.com

A prominent example of this reactivity is the Betti reaction, a multicomponent condensation that involves 2-naphthol (B1666908), an aldehyde, and an amine to form aminobenzylnaphthols. mdpi.comresearchgate.net Although the parent compound is synthesized differently, its derivatives frequently participate in analogous nucleophilic additions. For instance, the amino group can act as the nucleophile in a three-component reaction system. researchgate.net

The reactivity of the hydroxyl group can be strategically modified. For example, it can be converted into a triflate (trifluoromethanesulfonate) group through a reaction with trifluoromethanesulfonic anhydride (B1165640). mdpi.comresearchgate.net This process, known as triflation, transforms the nucleophilic hydroxyl group into an excellent leaving group, paving the way for subsequent substitution or cross-coupling reactions. mdpi.comresearchgate.net This transformation underscores the dual role of the hydroxyl group, acting as a nucleophile in the triflation reaction itself.

Reaction TypeFunctional GroupReagent ExampleProduct Type
Nucleophilic AdditionAmino GroupAldehydes, KetonesHemiaminal, Betti Base derivatives
O-SulfonylationHydroxyl GroupTrifluoromethanesulfonic anhydrideTriflate Ester

Electrophilic Aromatic Substitution on the Naphthalene (B1677914) Core

The characteristic reaction of aromatic systems like the naphthalene core in this compound is electrophilic aromatic substitution (EAS). minia.edu.eg In this type of reaction, an electrophile replaces a hydrogen atom on the aromatic ring, preserving the stable aromatic system. minia.edu.egmakingmolecules.com The mechanism universally proceeds in two main steps:

Attack of the nucleophilic aromatic ring on a strong electrophile (E+). This is the rate-determining step as it temporarily disrupts the aromaticity of the ring, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. masterorganicchemistry.com

Deprotonation of the carbocation. A base removes a proton from the carbon atom that was attacked by the electrophile, restoring the aromatic π-system. masterorganicchemistry.com

The naphthalene ring system is inherently more reactive than benzene (B151609) towards EAS. Furthermore, the reactivity and regioselectivity of the substitution are strongly influenced by the existing substituents. Both the ethylamino (-NHEt) and hydroxyl (-OH) groups are powerful activating groups due to their ability to donate electron density to the ring via resonance. They are ortho-, para-directing, meaning they direct incoming electrophiles to the positions ortho and para relative to themselves. makingmolecules.com

In this compound, the C1 and C2 positions are occupied. The strong activating nature of both the amino and hydroxyl groups significantly enhances the electron density of the naphthalene core, particularly at the C4 position (ortho to the amino group and para to the hydroxyl group). Therefore, electrophilic substitution is expected to occur preferentially at the C4 position. Other positions, such as C5 and C7 on the adjacent ring, may also be susceptible to attack, though typically to a lesser extent.

Common EAS reactions include:

Halogenation: Introduction of a halogen (Br, Cl).

Nitration: Introduction of a nitro group (-NO2) using nitric acid and sulfuric acid.

Sulfonation: Introduction of a sulfonic acid group (-SO3H).

Friedel-Crafts Alkylation and Acylation: Introduction of an alkyl or acyl group, respectively. iitk.ac.inwikipedia.org

Reaction TypeReagentsExpected Major Product
BrominationBr₂, FeBr₃4-Bromo-1-(ethylamino)naphthalen-2-ol
NitrationHNO₃, H₂SO₄1-(Ethylamino)-4-nitronaphthalen-2-ol
Friedel-Crafts AcylationRCOCl, AlCl₃4-Acyl-1-(ethylamino)naphthalen-2-ol

Schiff Base Formation and Subsequent Reactivity

Schiff bases, characterized by the azomethine or imine functional group (-C=N-), are formed through the condensation reaction of a primary amine with an aldehyde or a ketone. gsconlinepress.comscispace.com The ethylamino group of this compound can readily undergo this reaction.

The mechanism for Schiff base formation is a nucleophilic addition-elimination reaction:

Nucleophilic Attack: The nitrogen atom of the ethylamino group acts as a nucleophile, attacking the electrophilic carbonyl carbon of an aldehyde or ketone. scispace.com

Formation of a Hemiaminal: This attack forms an unstable tetrahedral intermediate called a hemiaminal or carbinolamine. scispace.com

Dehydration: Under acid or base catalysis, the hemiaminal undergoes dehydration (elimination of a water molecule) to form the stable imine (Schiff base). gsconlinepress.comscispace.com

Research has shown that derivatives of the title compound, such as 1-[(2-amino-ethylamino)-phenyl-methyl]-naphthalen-2-ol, react with ketones like 1,7,7-trimethylbicyclo[2.2.1]heptan-2-one in the presence of a boric acid catalyst to form the corresponding Schiff base. asianpubs.org This demonstrates the accessibility of the imine functionality from this class of compounds.

The resulting Schiff bases are versatile ligands capable of coordinating with various metal ions through the imine nitrogen and the hydroxyl oxygen, forming stable metal complexes. researchgate.net

Reactant 1Reactant 2Catalyst (Example)Product
This compoundAldehyde (R-CHO)Acid or BaseSchiff Base
This compoundKetone (R-CO-R')Acid or BaseSchiff Base
1-[(2-amino-ethylamino)-phenyl-methyl]-naphthalen-2-ol1,7,7-trimethylbicyclo[2.2.1]heptan-2-oneBoric AcidSchiff Base asianpubs.org

Ring-Closure Reactions and Heterocycle Formation

The proximate positioning of the amino and hydroxyl groups on the naphthalene backbone makes this compound and its derivatives excellent precursors for the synthesis of fused heterocyclic systems. These intramolecular or multicomponent reactions often lead to the formation of naphthoxazines and other complex heterocycles. rsc.org

A key example is the reaction of Betti bases (1-aminomethyl-2-naphthols) with aldehydes or related compounds. rsc.org The reaction of a Betti base with an aldehyde can lead to the formation of a 1,3-disubstituted-2,3-dihydro-1H-naphth[1,2-e] minia.edu.egasianpubs.orgoxazine (B8389632). rsc.org This transformation involves the nucleophilic attack of the amino group on the aldehyde, followed by an intramolecular cyclization where the naphtholic oxygen attacks the intermediate iminium ion to close the ring.

These ring-closure reactions provide a powerful method for constructing complex, polycyclic molecules from relatively simple starting materials. The specific heterocycle formed depends on the nature of the reagent reacting with the aminonaphthol. For example, reaction with phosgene (B1210022) can also lead to naphth[1,2-e] minia.edu.egasianpubs.orgoxazine derivatives. rsc.org Similarly, reactions with thiourea (B124793) followed by cyclization can yield five-membered heterocyclic compounds like thiazoles. researchgate.net

Starting Material TypeReagentResulting Heterocycle
1-Aminomethyl-2-naphtholAromatic AldehydesNaphth[1,2-e] minia.edu.egasianpubs.orgoxazine rsc.org
1-Aminomethyl-2-naphtholParaformaldehydeNaphth[1,2-e] minia.edu.egasianpubs.orgoxazine rsc.org
((2-hydroxynaphthalen-1-yl)(phenyl)methyl)thioureaα-haloketoneNaphtho[2,1-d]thiazole derivative researchgate.net

Alkylation and Acylation Processes

Alkylation and acylation reactions can occur at the nucleophilic centers of this compound: the nitrogen of the amino group and the oxygen of the hydroxyl group.

N-Alkylation and N-Acylation: The secondary amine is nucleophilic and can react with alkyl halides in an N-alkylation reaction to form a tertiary amine. It can also react with acylating agents such as acyl chlorides or acid anhydrides in an N-acylation reaction to form an amide. The mechanism for acylation is a nucleophilic addition-elimination, where the amine attacks the carbonyl carbon, forming a tetrahedral intermediate which then collapses, expelling the leaving group (e.g., chloride). le.ac.uknahrainuniv.edu.iq

O-Alkylation and O-Acylation: The hydroxyl group can be deprotonated by a base to form a more nucleophilic alkoxide, which can then react with alkyl halides (Williamson ether synthesis) to yield an ether (O-alkylation). The hydroxyl group also reacts with acyl chlorides or anhydrides to form esters (O-acylation). nahrainuniv.edu.iq As previously mentioned, the triflation of the hydroxyl group is a specific example of O-acylation, resulting in the formation of a sulfonate ester. mdpi.comresearchgate.net

These reactions are fundamental for modifying the properties of the molecule or for protecting the amino or hydroxyl groups during other synthetic steps.

ProcessFunctional GroupReagent TypeProduct Functional Group
N-AlkylationEthylaminoAlkyl halide (R-X)Tertiary Amine
N-AcylationEthylaminoAcyl chloride (RCOCl)Amide
O-AlkylationHydroxylAlkyl halide (R-X) + BaseEther
O-AcylationHydroxylAcyl chloride (RCOCl)Ester

Coordination Chemistry of 1 Ethylamino Naphthalen 2 Ol As a Ligand

Design and Synthesis of Metal Complexes with 1-(Ethylamino)naphthalen-2-ol Derivatives

The synthesis of metal complexes using this compound or its derivatives typically involves the reaction of the ligand with a metal salt in a suitable solvent, such as ethanol (B145695) or methanol (B129727). The reaction often requires refluxing to ensure completion. jmchemsci.comfudutsinma.edu.ng The resulting complexes can be isolated as crystalline solids by cooling the reaction mixture, followed by filtration, washing, and drying. jmchemsci.com

The ligand itself, this compound, can be prepared through established synthetic routes. A common method for creating such aminonaphthols is the Bucherer reaction or its variations. More frequently, derivatives are synthesized in situ or as stable intermediates for complexation. A prevalent strategy involves the condensation of 2-hydroxy-1-naphthaldehyde (B42665) with primary amines to form Schiff base ligands. fudutsinma.edu.ngresearchgate.net These Schiff bases, which contain an imine (-C=N-) group, are highly effective chelating agents. mdpi.com

Transition Metal Complexes (e.g., Copper(II), Zinc(II), Cobalt(II), Nickel(II), Cadmium(II), Lead(II))

Derivatives of 1-(amino)naphthalen-2-ol readily form stable complexes with a wide range of transition metals. The synthesis generally involves mixing the ligand and the corresponding metal salt (e.g., chlorides, nitrates, or acetates) in a 1:2 or 1:1 metal-to-ligand molar ratio. fudutsinma.edu.ngnih.gov

Copper(II) Complexes: Copper(II) complexes of related Schiff base ligands have been extensively studied. For instance, complexes with ligands derived from 2-hydroxy-1-naphthaldehyde are common. bohrium.comrsc.org These complexes often exhibit square planar or distorted octahedral geometries.

Cobalt(II) and Nickel(II) Complexes: Co(II) and Ni(II) complexes with Schiff bases derived from 2-hydroxy-1-naphthaldehyde and various amines have been synthesized and characterized. fudutsinma.edu.ng Magnetic susceptibility measurements often indicate paramagnetic nature, and the geometry can range from square planar to octahedral, depending on the coordination of additional ligands like water or solvent molecules. fudutsinma.edu.ngresearchgate.net

Zinc(II) and Cadmium(II) Complexes: As d¹⁰ ions, Zn(II) and Cd(II) complexes are diamagnetic and typically adopt tetrahedral or octahedral geometries. Their coordination chemistry with N,O-donor ligands is well-established, often serving as comparative models in spectroscopic and stability studies. zenodo.orgacademicjournals.org

The general procedure for synthesizing these complexes involves refluxing an ethanolic solution of the metal salt with the ligand. jmchemsci.com The resulting solid complexes are then isolated and purified. The non-electrolytic or electrolytic nature of the complexes can be determined by molar conductance measurements in solvents like DMF or DMSO. fudutsinma.edu.ngacademicjournals.org

Ligand Design Principles (N,O-donor, N,N,O-tridentate systems)

The design of ligands based on the aminonaphthol scaffold allows for systematic tuning of the coordination environment around the metal center.

Bidentate N,O-donor Systems: The parent molecule, this compound, functions as a classic bidentate ligand. It coordinates to a metal ion through the nitrogen atom of the ethylamino group and the deprotonated oxygen atom of the hydroxyl group, forming a stable six-membered chelate ring. semanticscholar.org This N,O-donor set is a common feature in many biologically relevant molecules and catalysts.

Tridentate N,N,O-Tridentate Systems: The bidentate nature of this compound can be expanded to create tridentate ligands. A common strategy is to introduce another donor atom into the ethylamino side chain. For example, using a diamine like N-ethylethylenediamine in the initial ligand synthesis would result in a ligand capable of N,N,O coordination. A more versatile approach is the formation of Schiff base derivatives. By condensing a 1-aminonaphthol derivative with an aldehyde containing an additional donor group (like 2-pyridinecarboxaldehyde), a tridentate N,N,O ligand is formed. shd-pub.org.rs Such tridentate ligands can wrap around a metal ion to form two chelate rings, typically five- and six-membered, leading to very stable complexes, often with an octahedral geometry when two ligands coordinate to one metal center. nih.govkoreascience.krrsc.org

Structural Analysis of Coordination Complexes

The precise arrangement of atoms in these metal complexes is elucidated using single-crystal X-ray diffraction, while spectroscopic methods provide valuable information about the coordination environment in both solid and solution states.

X-ray Crystallographic Studies of Metal-Aminonaphthol Complexes

Coordination Geometry: The geometry around the central metal ion is highly dependent on the metal and the ligand. Copper(II) complexes with related N,O bidentate ligands can exhibit square planar geometry, while those with tridentate NNO ligands often show distorted octahedral or square pyramidal geometries. rsc.orgmdpi.com For instance, the crystal structure of a copper(II)-bis(L-histidinato) complex, which also features N,O coordination, shows a distorted square pyramidal geometry. nih.gov

Confirmation of Coordination Sites: Crystallographic data confirm that the ligand binds to the metal through the phenolate (B1203915) oxygen and the amino or imine nitrogen, as predicted. researchgate.net

Structural Parameters: The technique allows for the precise measurement of metal-ligand bond lengths. For example, in a dinuclear copper(II) complex with a related phthalazine-based ligand, the Cu-N bond lengths were found to be approximately 2.02 Å and Cu-Cl bonds were around 2.23 Å. mdpi.com Such data are crucial for understanding the nature and strength of the metal-ligand bond.

Table 1: Representative X-ray Crystallographic Data for Related Metal Complexes
ComplexMetal IonCoordination GeometryKey Bond Lengths (Å)Reference
[Pd(N-(2-pyridyl)methyliden-β-aminonaphthalene)Cl₂]Pd(II)Distorted Square PlanarN/A researchgate.net
Cu(L)₂ (L = aroylhydrazone ligand)Cu(II)Distorted OctahedralN/A rsc.org
Co(HL)(L)₂ (HL = N₂O donor ligand)Co(III)Distorted OctahedralN/A rsc.org
Cu(II) complex with imidazoline-phthalazine ligandCu(II)Distorted Square PyramidalCu-N: ~2.02, Cu-Cl: ~2.23 mdpi.com

Spectroscopic Signatures of Complexation

Spectroscopic techniques are indispensable for characterizing these complexes and confirming ligand coordination.

Infrared (IR) Spectroscopy: In the IR spectrum of the free ligand, a broad band corresponding to the phenolic O-H stretch is typically observed around 3400 cm⁻¹. Upon complexation and deprotonation of this group, this band disappears, which is a strong indication of coordination through the phenolic oxygen. semanticscholar.org Furthermore, if a Schiff base derivative is used, the azomethine C=N stretching vibration, usually seen around 1600-1630 cm⁻¹, shifts to a different frequency upon coordination of the imine nitrogen to the metal center. fudutsinma.edu.ngresearchgate.net New bands at lower frequencies (400-600 cm⁻¹) can often be assigned to the newly formed M-N and M-O bonds.

UV-Visible (UV-Vis) Spectroscopy: The electronic spectra of the complexes provide information about the geometry around the metal ion. The free ligands typically show intense absorptions in the UV region due to π-π* and n-π* transitions within the aromatic naphthalene (B1677914) ring and other chromophores. frontiersin.org Upon complexation, new, weaker bands may appear in the visible region. These bands are attributed to d-d electronic transitions within the metal d-orbitals and are characteristic of the metal ion's coordination environment (e.g., octahedral or tetrahedral). researchgate.net The appearance of intense ligand-to-metal charge transfer (LMCT) bands is also common.

Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes like those of Zn(II) or Cd(II), ¹H NMR spectroscopy is a powerful tool. The signal for the phenolic -OH proton in the free ligand disappears upon complexation, confirming its deprotonation and involvement in bonding. semanticscholar.orgfrontiersin.org The chemical shifts of protons near the coordination sites (e.g., on the ethyl group and the naphthalene ring) also experience shifts, providing further evidence of complex formation. frontiersin.org

Table 2: Characteristic Spectroscopic Changes Upon Complexation
TechniqueObservation in Free LigandChange Upon ComplexationInference
FT-IRBroad ν(O-H) band (~3400 cm⁻¹)Disappearance of ν(O-H) bandDeprotonation and coordination of phenolic oxygen. semanticscholar.org
FT-IR (Schiff Base)ν(C=N) band (~1600-1630 cm⁻¹)Shift in ν(C=N) frequencyCoordination of imine nitrogen. fudutsinma.edu.ng
UV-VisIntense UV bands (π-π, n-π)New weak bands in visible region (d-d), new intense bands (LMCT)Confirmation of coordination and information on electronic structure and geometry.
¹H NMR (for diamagnetic complexes)Signal for phenolic -OH protonDisappearance of -OH signalCoordination of deprotonated hydroxyl group. frontiersin.org

Stability and Thermodynamics of Metal-Ligand Interactions

The stability of a metal complex in solution is a critical parameter, quantified by the stability constant (K) or its logarithm (log K). wikipedia.org A higher log K value indicates a stronger metal-ligand interaction and a more stable complex. The stability of complexes formed with this compound derivatives and various metal ions can be determined using methods like potentiometric or spectrophotometric titrations. zenodo.orgacademicjournals.org

The stability of divalent transition metal complexes often follows the Irving-Williams series: Mn(II) < Fe(II) < Co(II) < Ni(II) < Cu(II) > Zn(II). academicjournals.org This trend is generally observed for complexes with N,O-donor ligands. Studies on related systems show that copper(II) typically forms the most stable complexes, which is attributed to the Jahn-Teller effect providing additional stabilization. Zinc(II) and Cadmium(II) complexes also exhibit significant stability. zenodo.orgacademicjournals.org

Thermodynamic parameters such as the change in Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS) provide deeper insight into the complexation process. These can be calculated from the temperature dependence of the stability constants.

Gibbs Free Energy (ΔG): A negative ΔG value indicates that the formation of the complex is a spontaneous process. academicjournals.org

Enthalpy (ΔH): A negative ΔH value (exothermic) suggests that the metal-ligand bonds formed are strong.

Entropy (ΔS): A positive ΔS value (increase in disorder) often drives the complexation, particularly for chelating ligands (the chelate effect). The chelate effect describes the enhanced stability of complexes containing chelate rings compared to those with analogous monodentate ligands. wikipedia.org

For example, a study on Zn(II) and Cd(II) complexes with a related hydroxy-anil ligand determined the stability constants and thermodynamic parameters, confirming spontaneous complex formation. zenodo.org

Advanced Applications in Chemical Synthesis and Specialized Fields

Role in Asymmetric Catalysis as Chiral Ligands and Auxiliaries

Derivatives of 1-(Ethylamino)naphthalen-2-ol, particularly aminobenzylnaphthols synthesized through the Betti reaction, are highly valued as chiral intermediates in asymmetric synthesis. researchgate.netmdpi.com The Betti reaction involves the condensation of a 2-naphthol (B1666908), an aldehyde, and an amine, such as (S)-1-naphthyl-1-ethylamine, to produce these chiral aminobenzylnaphthols. mdpi.com These compounds can be readily transformed into enantiopure materials which are then employed as chiral ligands or starting materials due to the presence of nitrogen and oxygen atoms that can coordinate with metals. mdpi.com

A key strategy to enhance their catalytic utility is the conversion of the aminobenzylnaphthol into a chiral aminophosphine (B1255530). researchgate.netmdpi.com This transformation typically involves converting the hydroxyl group of the naphthol into a triflate, which then acts as a leaving group in a metal-catalyzed coupling reaction with a phosphine (B1218219) source like diphenylphosphine (B32561) oxide. researchgate.net The resulting aminophosphine ligands, possessing both nitrogen and phosphorus coordinating atoms, can coordinate with a wider range of transition metals, leading to the creation of highly effective chiral catalysts for a broad spectrum of asymmetric reactions. mdpi.com

Enantioselective Carbon-Carbon Bond Forming Reactions

Chiral ligands derived from aminobenzylnaphthols have demonstrated significant success in promoting enantioselective carbon-carbon bond forming reactions. A notable example is the enantioselective addition of diethylzinc (B1219324) to aldehydes. mdpi.comrsc.org In the presence of these chiral coordinating ligands, the addition proceeds with high enantioselectivity, leading to the formation of chiral secondary alcohols. rsc.org The stereochemical outcome of these reactions is directly influenced by the chirality of the ligand, highlighting its crucial role as a chiral auxiliary.

The development of new catalytic systems continues to expand the scope of these reactions. For instance, rhodium-catalyzed asymmetric additions and palladium-catalyzed allylic substitutions represent other areas where these chiral ligands are being applied. rsc.orglibretexts.org The ability to fine-tune the ligand structure allows for the optimization of reactivity and selectivity in these synthetically important transformations. rsc.org

Catalysis of Aldehyde Functionalization Reactions

The functionalization of aldehydes is a cornerstone of organic synthesis, and chiral ligands derived from this compound play a pivotal role in the asymmetric variants of these reactions. rsc.orgprinceton.edu The enantioselective addition of organometallic reagents, such as diethylzinc, to aldehydes is a well-established method for creating chiral centers. mdpi.comrsc.org The chiral aminobenzylnaphthol ligand coordinates to the metal center, creating a chiral environment that directs the nucleophilic attack of the alkyl group to one face of the aldehyde, resulting in a high degree of enantioselectivity. rsc.org

Recent advancements have focused on expanding the range of aldehydes and nucleophiles that can be used in these reactions, as well as developing more efficient and recyclable catalytic systems. utoronto.ca The versatility of the Betti reaction allows for the synthesis of a diverse library of chiral ligands, which can be screened to find the optimal catalyst for a specific aldehyde functionalization reaction. researchgate.net

Development of Fluorescent Probes and Chemosensors

Naphthalene-based compounds are excellent fluorophores, and the incorporation of a 1-(ethylamino) group provides a binding site for analytes, making these molecules ideal candidates for the development of fluorescent probes and chemosensors. scielo.brresearchgate.net These sensors are designed to exhibit a change in their fluorescence properties, such as intensity or wavelength, upon binding to a specific target molecule or ion. mdpi.com

Sensing Mechanisms for Metal Ions (e.g., Zinc(II))

Derivatives of this compound have been extensively utilized in the design of fluorescent chemosensors for the detection of metal ions, with a particular focus on zinc(II). scielo.brresearchgate.net Zinc is an essential trace element in biological systems, and its detection is of significant interest. mdpi.com

One common sensing mechanism is Chelation-Enhanced Fluorescence (CHEF). In the absence of the metal ion, the fluorescence of the probe is often quenched. Upon binding of the metal ion to the amino and hydroxyl groups of the naphthalene (B1677914) derivative, a rigid complex is formed, which restricts photoinduced electron transfer (PET) or internal charge transfer (ICT) processes, leading to a significant enhancement of the fluorescence intensity. scielo.bracs.org For example, a Schiff base sensor derived from 2-hydroxy-1-naphthaldehyde (B42665) showed a "turn-on" fluorescence response upon complexation with Zn2+. scielo.br

Another mechanism involves the displacement of a metal ion from a complex. For instance, a fluorescent zinc(II) Schiff base complex can act as a chemosensor for copper(II) ions through a transmetalation process, where the addition of Cu2+ leads to the quenching of the initial fluorescence. nih.gov

Table 1: Examples of Naphthalene-Based Fluorescent Probes for Metal Ion Detection

Probe Structure/Name Target Analyte(s) Sensing Mechanism Key Findings Reference(s)
(E)-1-((thiazol-2-ylimino)methyl)naphthalen-2-ol (TYMN) Zn2+ Restriction of ICT High selectivity and sensitivity with a detection limit of 0.0311 μM. scielo.br
1-(Pyridin-2-yl-hydrazonomethyl)-naphthalen-2-ol (PNOH) Al3+, Zn2+ CHEF Allows for one-pot detection of both ions at different emission wavelengths. researchgate.net
Naphthalene derivative F6 Al3+ CHEF High selectivity with a 2:1 binding ratio and a detection limit of 8.73 × 10⁻⁸ mol/L. nih.gov

Design Principles for Sensing Specific Analytes

The design of selective chemosensors relies on the principles of molecular recognition, where the probe is engineered to have a high affinity and specificity for a particular analyte. nih.gov Key design strategies for naphthalene-based sensors include:

Introduction of Specific Binding Sites: The choice of the amine and other functional groups attached to the naphthalene core determines the binding affinity for different metal ions. For instance, Schiff base derivatives formed by the condensation of 2-hydroxy-1-naphthaldehyde with various amines create specific coordination pockets for metal ions. scielo.brresearchgate.net

Tuning Electronic Properties: The electronic properties of the fluorophore can be modified by introducing electron-donating or electron-withdrawing groups to the naphthalene ring. This can shift the emission wavelength and influence the sensitivity of the sensor. mdpi.com

Controlling Intermolecular Interactions: The design can incorporate features that promote or inhibit aggregation, which can be used as a sensing mechanism (Aggregation-Induced Emission, AIE). acs.org

Utilizing Specific Chemical Reactions: The sensor can be designed to undergo a specific chemical reaction with the analyte, such as a ring-opening or cleavage reaction, which leads to a dramatic change in the fluorescence signal. rsc.orgnih.gov

Research in Material Science and Optoelectronic Applications

The unique photophysical properties of this compound derivatives make them promising candidates for applications in material science and optoelectronics. smolecule.comevitachem.com Their ability to absorb and emit light, coupled with the potential for charge transport, has led to their investigation in devices such as Organic Light-Emitting Diodes (OLEDs). mdpi.comwikipedia.org

Naphthalene-based compounds can be incorporated as emissive materials or as host materials in the emissive layer of an OLED. google.comresearchgate.net The color of the emitted light can be tuned by modifying the chemical structure of the naphthalene derivative. For example, the introduction of different substituents on the naphthalene ring can alter the energy levels of the molecule, leading to shifts in the emission spectrum.

Furthermore, some azo dyes containing the 1-hydroxynaphthalene moiety, such as 1-(2,5-Dimethoxy-phenylazo)-naphthalen-2-ol, have been shown to exhibit significant third-order nonlinear optical properties. researchgate.net This suggests their potential for use in photonic and optoelectronic devices where nonlinear optical effects are important. researchgate.net The research in this area is focused on designing and synthesizing new naphthalene derivatives with enhanced performance characteristics, such as improved quantum efficiency, stability, and processability, for their integration into next-generation electronic and photonic technologies. rsc.org

Table 2: Chemical Compounds Mentioned

Compound Name
This compound
(S)-1-Naphthyl-1-ethylamine
2-Naphthol
Aldehyde
Aminobenzylnaphthol
Aminophosphine
Copper(II)
Diethylzinc
Diphenylphosphine oxide
Triflate
Zinc(II)
(E)-1-((thiazol-2-ylimino)methyl)naphthalen-2-ol
2-Hydroxy-1-naphthaldehyde
1-(Pyridin-2-yl-hydrazonomethyl)-naphthalen-2-ol
Aluminum(III)

Investigations in Environmental Degradation and Biotransformation Pathways of Aminonaphthols

Microbial Degradation Studies of Naphthalene Derivatives

Naphthalene and its derivatives are known to be biodegradable by a variety of microorganisms. nih.gov These compounds often serve as model substrates for studying the metabolic pathways of polycyclic aromatic hydrocarbons (PAHs) due to their relative water solubility and abundance in ecosystems. nih.gov The initial step in the aerobic microbial degradation of naphthalene typically involves the action of a multi-component enzyme called naphthalene dioxygenase (NDO). This enzyme oxidizes one of the aromatic rings to form cis-naphthalene dihydrodiol. nih.gov Following this, a dehydrogenase converts the dihydrodiol to 1,2-dihydroxynaphthalene, which is then subject to ring cleavage by another dioxygenase. nih.gov

Similarly, mixed bacterial consortia have been shown to effectively degrade azo dyes containing aminonaphthol sulfonic acids. nih.gov In these consortia, different bacterial species may possess complementary catabolic pathways, allowing for the complete breakdown of the complex molecule. nih.gov One member of such a community was observed to desulfonate amino- or hydroxy-naphthalene sulfonic acids through 1,2-dioxygenation. nih.gov

The degradation of naphthalene derivatives is not limited to bacteria. Green microalgae, such as Chlorella vulgaris, have also been shown to metabolize naphthalene, transforming it into more polar metabolites like 1-naphthol. nih.gov

The following table summarizes microbial strains and their role in the degradation of related naphthalene derivatives.

Microorganism/SystemSubstrate(s)Key Findings
Sphingomonas sp. strain 1CXAzo dyes containing 1-amino-2-naphthol (B1212963) or 2-amino-1-naphtholCapable of aerobic degradation, using the dyes as a sole source of carbon and nitrogen. Initial degradation occurs via reductive cleavage of the azo bond. oup.com
Mixed bacterial consortiumAmino- and hydroxy-naphthalene sulfonic acidsComplete degradation achieved through complementary catabolic pathways within the consortium. nih.gov
Chlorella vulgarisNaphthaleneBiotransformation to the more polar metabolite, 1-naphthol. nih.gov
Pseudomonas sp.2-naphthylamine-1-sulfonic acidDegrades the compound, releasing ammonia (B1221849) and sulfonate. researchgate.net
Hairy roots of Tagetes patula L.Reactive Red 198 (contains a naphthol moiety)Capable of decolorizing and degrading the dye. nih.gov

Identification of Biodegradation Metabolites

Identifying the metabolites formed during the biodegradation of naphthalene derivatives is key to understanding the degradation pathway and assessing the potential toxicity of the intermediate products.

In the degradation of azo dyes by Sphingomonas sp. strain 1CX, the initial metabolites identified were sulfanilic acid and 1-amino-2-naphthol, resulting from the cleavage of the azo linkage. oup.com This indicates that for a compound like this compound, the initial biotransformation could involve modifications to the ethylamino group or the naphthalene ring system.

Studies on the degradation of Reactive Red 198 by the hairy roots of Tagetes patula L. (Marigold) have identified 2-aminonaphthol as one of the biodegradation metabolites, confirmed through GC-MS analysis. nih.gov This finding further supports the likelihood of aminonaphthols being key intermediates in the breakdown of larger, more complex molecules.

The general pathway for naphthalene degradation in many bacteria proceeds through the formation of 1,2-dihydroxynaphthalene, which is then cleaved to form 2-hydroxychromene-2-carboxylic acid. nih.gov This ultimately leads to the formation of salicylaldehyde (B1680747) and pyruvate, which can enter central metabolic pathways. nih.gov

The table below lists identified metabolites from the degradation of related naphthalene compounds.

Original CompoundDegrading SystemIdentified Metabolite(s)Analytical Method
Azo dye (Orange II)Sphingomonas sp. strain 1CX1-amino-2-naphthol, Sulfanilic acidNot specified in source
Reactive Red 198Hairy roots of Tagetes patula L.2-aminonaphthol, p-aminovinylsulfone ethyl disulfate, 1-aminotriazine, 3-pyridine sulfonic acidGC-MS
NaphthaleneChlorella vulgaris1-NaphtholNot specified in source
NaphthalenePseudomonas sp.cis-naphthalene dihydrodiol, 1,2-dihydroxynaphthalene, 2-hydroxychromene-2-carboxylic acid, Salicylaldehyde, PyruvateNot specified in source

Environmental Fate and Transport Research of Related Compounds

The environmental fate and transport of a chemical describe its movement and transformation in the environment. cdc.gov These processes are influenced by the chemical's physical and chemical properties, as well as environmental conditions. epa.govethernet.edu.et For naphthalene and its derivatives, factors such as water solubility, vapor pressure, and sorption to soil and sediment play a crucial role in their distribution across different environmental compartments like water, air, and soil. wiley.com

Naphthalene itself is known to be rapidly degraded in the atmosphere and in aerobic surface waters and sediments. industrialchemicals.gov.au Its half-life in the atmosphere due to photo-oxidation is estimated to be between 2.96 and 29.6 hours. industrialchemicals.gov.au In unacclimated surface water, the aerobic biodegradation half-life of naphthalene can range from less than a day to 20 days. industrialchemicals.gov.au However, under anaerobic conditions, degradation is significantly slower. industrialchemicals.gov.au

The presence of functional groups, such as the ethylamino and hydroxyl groups in this compound, will influence its environmental behavior compared to unsubstituted naphthalene. These polar groups generally increase water solubility and may affect the compound's sorption characteristics and bioavailability.

The fate and transport of a substance determine the potential for exposure to environmental receptors. cdc.gov For aminonaphthols released into the environment, key transport processes could include dissolution in surface water, leaching through soil into groundwater, and sorption to particulate matter. itrcweb.org The ultimate environmental concentration and persistence will be a balance between these transport processes and the degradation pathways discussed previously. canada.ca

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.